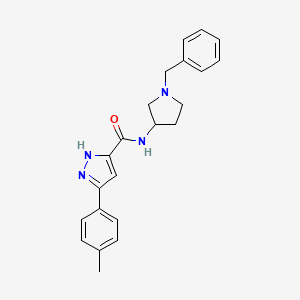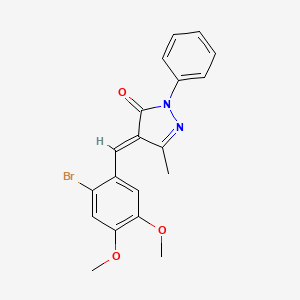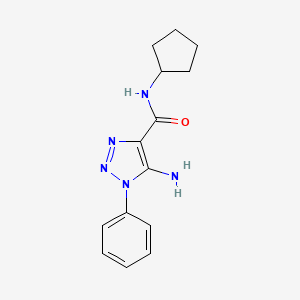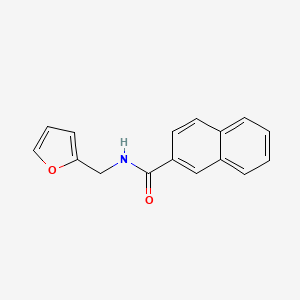
N-(1-benzyl-3-pyrrolidinyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole carboxamides often involves the functionalization reactions of pyrazole-derived carboxylic acids or their acid chlorides with various nucleophiles. A relevant study outlines the functionalization reactions of pyrazole carboxylic acids, leading to the formation of carboxamides through reactions with amines (Yıldırım, Kandemirli, & Demir, 2005). Another approach involves the synthesis of N-benzyl-1-heteroaryl-pyrazole carboxamides as enzyme inhibitors, showcasing the versatility in synthesizing pyrazole carboxamides with different substituents (Allan et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole carboxamides can be elucidated through spectroscopic methods and X-ray crystallography. For example, a study provided the spectral characterization and crystal structure of a novel pyrazole derivative, highlighting the utility of X-ray diffraction in confirming molecular geometry (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole carboxamides undergo various chemical reactions, including cycloaddition reactions, which are pivotal in the synthesis of heterocyclic compounds. A study explored the 1,3-dipolar cycloaddition reactions to synthesize pyrrolo[3,4-c]pyrazole derivatives, demonstrating the reactivity of pyrazole carboxamides toward forming complex heterocycles (Kaur, Singh, & Singh, 2013).
Scientific Research Applications
Functionalization Reactions and Derivative Synthesis
Research has demonstrated the potential of pyrazole-3-carboxamide derivatives in experimental and theoretical studies, highlighting their significance in the synthesis of new compounds. For instance, the functionalization reactions of pyrazole derivatives have been explored, yielding products with varied structural features and potential applications in material science and drug discovery (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide and carboxylate derivatives underlines the versatility of these compounds in chemical synthesis (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).
Molecular Interaction Studies
Pyrazole-3-carboxamide derivatives have been used to study molecular interactions with biological targets, offering insights into the development of selective antagonists for receptors such as the CB1 cannabinoid receptor. This research aids in understanding the binding mechanisms of these compounds, which is crucial for the design of more effective therapeutic agents (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, & A. Howlett, 2002).
Inhibition Studies
N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been investigated for their role as inhibitors of specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1), highlighting their potential in therapeutic applications and drug development (M. Allan, S. Manku, Eric Therrien, et al., 2009).
Antifungal Activity
The synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and their evaluation against phytopathogenic fungi showcase the application of these compounds in agricultural science, offering a route to developing new antifungal agents (Zhi-bing Wu, D. Hu, Jiqing Kuang, et al., 2012).
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16-7-9-18(10-8-16)20-13-21(25-24-20)22(27)23-19-11-12-26(15-19)14-17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHXQZUDDGXNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)
![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)


![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)
![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)
![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)